

Long-Term Safety Profile of Evenamide: A Comparative Analysis

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Compound of Interest

Compound Name: Evenamide

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An in-depth examination of the long-term safety and tolerability of **evenamide**, a novel glutamate modulator, in comparison to placebo for the treatment of schizophrenia.

This guide provides a comprehensive overview of the available long-term safety data for **evenamide**, primarily focusing on findings from recent clinical trials. It is intended for researchers, scientists, and drug development professionals seeking to understand the safety profile of this investigational drug.

Evenamide is a new chemical entity that acts as a voltage-gated sodium channel blocker, which in turn normalizes glutamate release.^[1] This mechanism of action is distinct from most current antipsychotic medications that primarily target dopaminergic and serotonergic pathways.^[1] The safety and tolerability of **evenamide** have been assessed in several clinical studies, including a long-term open-label extension study and a shorter-term placebo-controlled trial.

Quantitative Safety Data

The following tables summarize the key safety findings from clinical trials of **evenamide**. It is important to note that long-term, placebo-controlled data is not yet available. The data presented includes findings from a 4-week placebo-controlled study (Study 008A) and a 1-year open-label study (Study 014/015).

Table 1: Overall Incidence of Treatment-Emergent Adverse Events (TEAEs) in a 4-Week, Placebo-Controlled Study (Study 008A)

Group	Percentage of Patients with at Least One Adverse Event
Evenamide	25.0%
Placebo	25.8%

Source: Newron Pharmaceuticals, 2024.[\[2\]](#)[\[3\]](#)

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in Study 008A (4-Week Data)

Adverse Event	Evenamide Group	Placebo Group
Headache	3 patients	Similar number to evenamide group
Vomiting	3 patients	Similar number to evenamide group
Nasopharyngitis	3 patients	Similar number to evenamide group

Source: Newron Pharmaceuticals, 2024.[\[2\]](#)[\[3\]](#)

Table 3: Discontinuation Rates Due to Adverse Events

Study	Duration	Evenamide Group	Placebo Group
Study 008A	4 weeks	2 patients	1 patient (who died)
Study 014/015	1 year	3 patients	N/A (Open-label)

Source: Newron Pharmaceuticals, 2024; Anand et al.[\[4\]](#)[\[5\]](#)[\[6\]](#)

In the 4-week, placebo-controlled Study 008A, the overall incidence of adverse events was comparable between the **evenamide** and placebo groups.[\[2\]](#)[\[3\]](#) There was no significant difference in the incidence of CNS, psychiatric, gastrointestinal, or other adverse events

between the two groups.[2] The long-term, open-label Study 014/015, which followed patients for up to one year, demonstrated a low rate of discontinuation due to adverse events.[5][6]

Experimental Protocols

Study 008A: 4-Week, Randomized, Double-Blind, Placebo-Controlled, Add-on Phase II/III Study

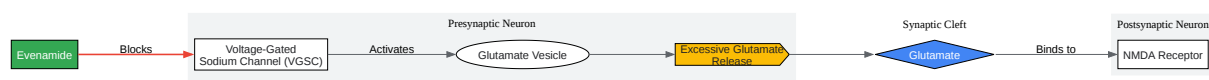
- Objective: To evaluate the safety, tolerability, and efficacy of **evenamide** (30 mg bid) as an add-on therapy in patients with chronic schizophrenia who were inadequately responding to their current second-generation antipsychotic treatment.[2][3][4]
- Design: This international, multicenter study randomized 291 patients to receive either **evenamide** or placebo in addition to their ongoing antipsychotic medication.[2][3][4] The study was double-blind, meaning neither the patients nor the investigators knew who was receiving the active drug or the placebo.
- Primary Endpoints: The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score. Safety and tolerability were also key assessments.[2][4]

Study 014/015: 1-Year, Open-Label, Extension Study

- Objective: To evaluate the long-term safety, tolerability, and efficacy of **evenamide** as an add-on treatment to antipsychotics in patients with treatment-resistant schizophrenia.[7][8]
- Design: This was an open-label study, meaning all participants received **evenamide**. The study consisted of an initial 6-week period (Study 014) followed by a 46-week extension period (Study 015) for patients who completed the initial phase.[7][8]
- Primary Endpoints: The primary objective was to evaluate the long-term safety and tolerability of **evenamide**. [9]

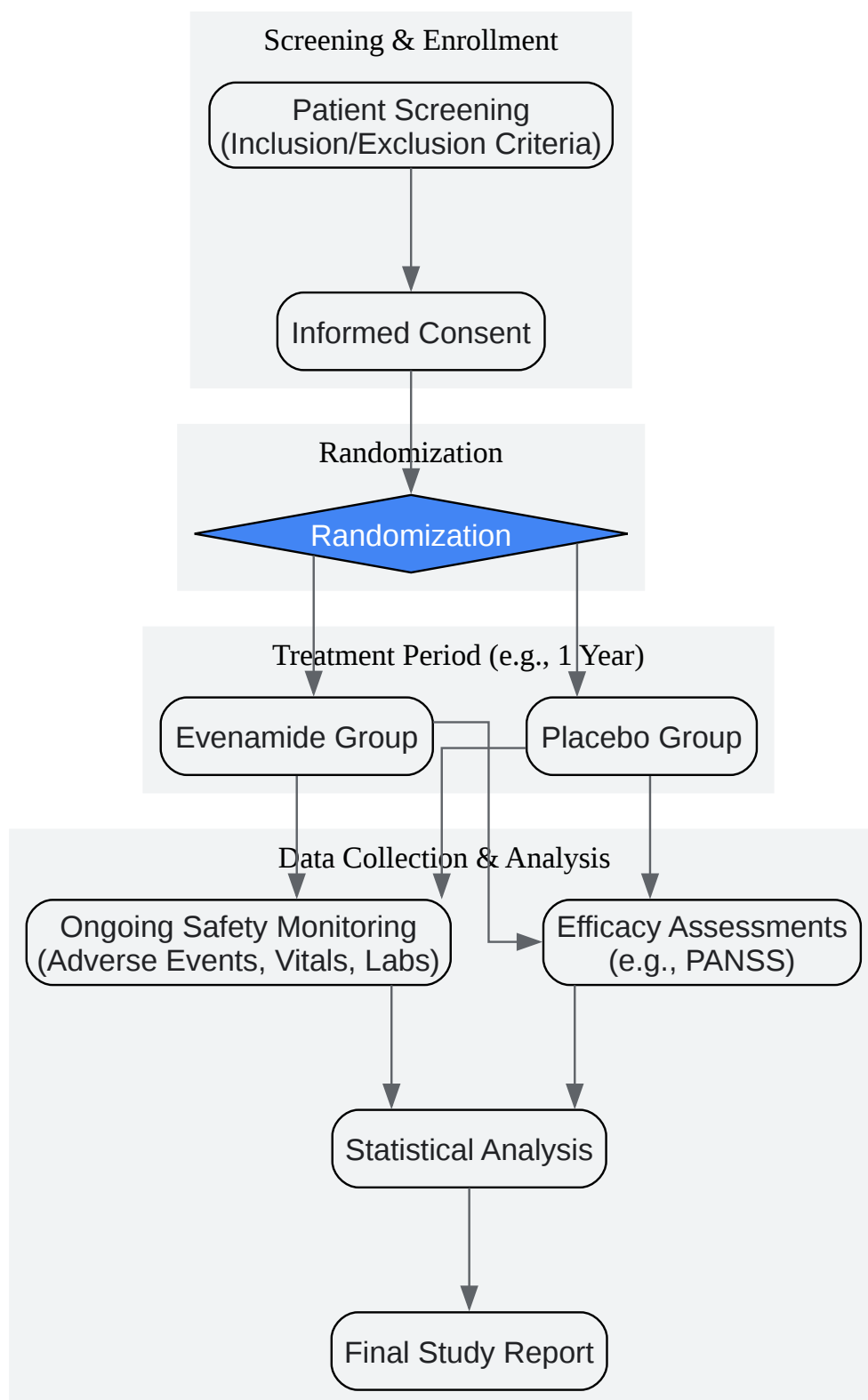
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **evenamide** and the workflow of a typical clinical trial designed to assess its long-term safety.



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Caption: Mechanism of action of **evenamide**.



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Caption: Long-term safety clinical trial workflow.

Future Directions

The upcoming ENIGMA-TRS 1 study, a one-year, randomized, double-blind, placebo-controlled Phase III trial, will be crucial in providing definitive long-term safety and efficacy data for **evenamide** compared to placebo.[10][11][12] This study is expected to enroll over 600 patients and will provide a more robust and direct comparison of the long-term safety profile of **evenamide**. [10][12]

Conclusion

The currently available data suggests that **evenamide** is generally well-tolerated. Short-term, placebo-controlled data from Study 008A indicates a safety profile comparable to placebo.[2][3] Long-term, open-label data from Study 014/015 suggests a low rate of discontinuation due to adverse events over a one-year period.[5][6] However, the absence of a placebo control in the long-term study limits direct comparative conclusions. The forthcoming results from the ENIGMA-TRS 1 Phase III trial will be instrumental in establishing a comprehensive long-term safety and tolerability profile for **evenamide** in comparison to placebo.

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- To cite this document: BenchChem. [Long-Term Safety Profile of Evenamide: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#long-term-safety-data-of-evenamide-compared-to-placebo]

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